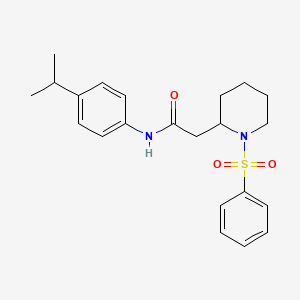
N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound, also known as 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide, is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
This compound acts as a dual inhibitor for ALK and ROS1 . It binds to these kinases, inhibiting their activity and thus preventing the downstream signaling pathways that lead to cell proliferation and survival . The exact binding interface of this compound with its targets is unique compared to other inhibitors .
Biochemical Pathways
The inhibition of ALK and ROS1 disrupts several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are crucial for cell growth, survival, and differentiation. By inhibiting these pathways, the compound can effectively suppress tumor growth .
Result of Action
The result of the compound’s action is the suppression of tumor growth. By inhibiting the activity of ALK and ROS1, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This leads to the suppression of tumor growth .
生物活性
N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 394.51 g/mol
- Chemical Structure :
N 4 isopropylphenyl 2 1 phenylsulfonyl piperidin 2 yl acetamide
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar compounds, particularly those containing piperidine and phenylsulfonamide moieties. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for anticonvulsant activity in animal models. These studies demonstrated varying degrees of efficacy, with some compounds showing significant protection against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of these compounds often correlates with their lipophilicity. A study indicated that more lipophilic compounds exhibited delayed onset but prolonged anticonvulsant effects compared to less lipophilic counterparts . This suggests that the distribution characteristics of this compound could influence its pharmacological profile.
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of N-phenylacetamide derivatives found that certain compounds provided effective seizure protection in rodent models. The most effective compound showed a significant reduction in seizure frequency and severity when administered at specific dosages. This highlights the therapeutic potential of structurally similar compounds to this compound .
Case Study 2: RET Kinase Inhibition
Research on benzamide derivatives indicated that some compounds significantly inhibited RET kinase activity, leading to reduced cell proliferation in cancer models. The promising results from these studies suggest that further exploration of this compound could yield valuable insights into its potential as an antitumor agent .
Data Summary Table
| Biological Activity | Compound | Dosage | Efficacy |
|---|---|---|---|
| Anticonvulsant | Similar Derivative | 100 mg/kg | Significant seizure protection |
| Antitumor | Benzamide Derivative | Varies | Moderate to high RET kinase inhibition |
属性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)18-11-13-19(14-12-18)23-22(25)16-20-8-6-7-15-24(20)28(26,27)21-9-4-3-5-10-21/h3-5,9-14,17,20H,6-8,15-16H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVULDLQMKHRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













